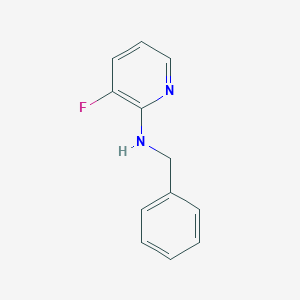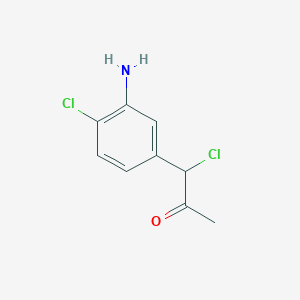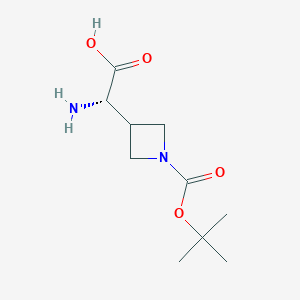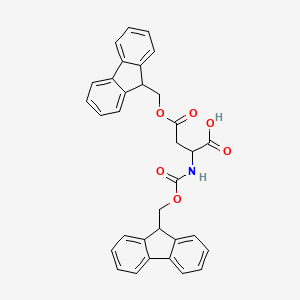
N-benzyl-3-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-fluoropyridin-2-amine: is a chemical compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . This compound features a pyridine ring substituted with a benzyl group at the nitrogen atom and a fluorine atom at the 3rd position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-benzyl-3-fluoropyridin-2-amine involves the nucleophilic substitution of a suitable precursor, such as 3-fluoropyridine, with benzylamine under controlled conditions.
Suzuki-Miyaura Coupling: Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoropyridine is coupled with a benzyl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring in N-benzyl-3-fluoropyridin-2-amine makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include benzylamine and 3-fluoropyridine, with reaction conditions involving solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products:
Scientific Research Applications
Chemistry: N-benzyl-3-fluoropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and synthesis pathways .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of new pharmaceuticals. Its fluorinated pyridine ring is valuable for drug development due to its potential biological activity .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes. Its unique electronic properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-benzyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom at the 3rd position of the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets . The benzyl group provides additional hydrophobic interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
N-Benzyl-5-chloro-3-fluoropyridin-2-amine: This compound features a chlorine atom at the 5th position instead of a hydrogen atom, which can alter its chemical and biological properties.
2-Amino-5-chloro-3-fluoropyridine: This compound has an amino group at the 2nd position and a chlorine atom at the 5th position, making it structurally similar but functionally different.
Uniqueness: N-benzyl-3-fluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-benzyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) |
InChI Key |
YBBQSNSVDQEBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)





![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)


